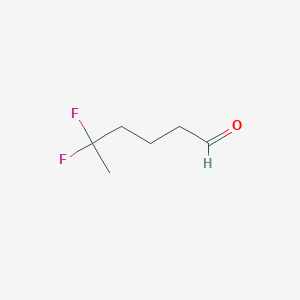
5,5-Difluorohexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorohexanal typically involves the fluorination of hexanal One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Industrial Production Methods
For industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the fluorination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluorohexanal can undergo various chemical reactions, including:
Oxidation: Conversion to 5,5-Difluorohexanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to 5,5-Difluorohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5,5-Difluorohexanoic acid.
Reduction: 5,5-Difluorohexanol.
Substitution: 5-Bromo-5-fluorohexanal or 5-Chloro-5-fluorohexanal.
Scientific Research Applications
5,5-Difluorohexanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 5,5-Difluorohexanal involves its interaction with specific molecular targets, depending on the context of its use. In biochemical pathways, the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The presence of fluorine can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Difluorohexanoic acid
- 5,5-Difluorohexanol
- 5-Bromo-5-fluorohexanal
- 5-Chloro-5-fluorohexanal
Uniqueness
5,5-Difluorohexanal is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to its analogs
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
5,5-difluorohexanal |
InChI |
InChI=1S/C6H10F2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3 |
InChI Key |
OERSBMHYQHOUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















